3-(Prop-2-en-1-yl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3-(2-propenyl)- is a cyclic organic compound with the molecular formula C₇H₁₀N₂O₂. It is a derivative of piperazinedione, characterized by the presence of a propenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-(2-propenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycine derivatives with acrylamide, followed by cyclization to form the piperazinedione ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2,5-Piperazinedione, 3-(2-propenyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
2,5-Piperazinedione, 3-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Diketopiperazine: A closely related compound with similar structural features but lacking the propenyl group.
Cyclo(glycylglycine): Another cyclic peptide with comparable properties.
N-glycyl-glycine: A cyclic peptide with different substituents.
Uniqueness
2,5-Piperazinedione, 3-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .
Properties
CAS No. |
61892-78-2 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-prop-2-enylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-7(11)8-4-6(10)9-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10) |
InChI Key |
QPEIOXNORVBMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.